1-(Benzyloxy)-2-methylbutane-2,3-diol
Description
Properties
CAS No. |
123920-43-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.273 |
IUPAC Name |
2-methyl-1-phenylmethoxybutane-2,3-diol |
InChI |
InChI=1S/C12H18O3/c1-10(13)12(2,14)9-15-8-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3 |
InChI Key |
WMQNSBGUSITLQS-UHFFFAOYSA-N |
SMILES |
CC(C(C)(COCC1=CC=CC=C1)O)O |
Synonyms |
2,3-Butanediol, 2-methyl-1-(phenylmethoxy)-, (R*,S*)- |
Origin of Product |
United States |
Scientific Research Applications
MAO-B Inhibition
One of the most significant applications of 1-(Benzyloxy)-2-methylbutane-2,3-diol is its role as a selective inhibitor of monoamine oxidase B (MAO-B). Research has shown that compounds with benzyloxy substituents exhibit potent inhibitory effects on MAO-B, which is relevant for treating neurodegenerative diseases such as Parkinson's disease. In a study, several derivatives were synthesized and tested, revealing that certain benzyloxy compounds demonstrated IC50 values as low as 0.19 μM, indicating high potency .
| Compound | MAO-B IC50 (μM) | Selectivity Index |
|---|---|---|
| 9e | 0.35 | >285.7 |
| 10d | 0.19 | 206.3 |
These findings suggest that structural modifications can significantly enhance the inhibitory activity against MAO-B while maintaining selectivity over MAO-A .
Antimicrobial Activity
The benzyloxy group also contributes to the antimicrobial properties of certain derivatives of this compound. Compounds bearing this moiety have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth . This application opens avenues for developing new antibacterial agents.
Environmental Chemistry
In atmospheric chemistry, derivatives of this compound are studied for their role as intermediates in the oxidation of isoprene. Isoprene is a significant biogenic volatile organic compound that contributes to ozone formation and secondary organic aerosol production. The oxidation products of isoprene, including those derived from this compound, are vital for understanding atmospheric reactions and their environmental impact .
Case Study: Synthesis of Isoprene Oxidation Products
A detailed study involved synthesizing various oxidation products from isoprene to understand their atmospheric behavior better. The research highlighted how compounds like this compound can serve as key intermediates in these processes, affecting both the chemical composition of the atmosphere and climate change dynamics .
Case Study: Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of benzyloxy compounds have elucidated how different substituents influence biological activity. The studies emphasize that varying the position and electronic nature of substituents on the benzene ring can lead to significant changes in MAO-B inhibition potency . This insight is crucial for designing more effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Phenolic β-O-4 Lignin Model Diols
Compounds such as 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG) and its syringyl analogs (VS, SG) () share structural similarities with 1-(Benzyloxy)-2-methylbutane-2,3-diol, particularly in their diol backbones and ether linkages. Key differences include:
- Substituent Effects: The benzyloxy group in the target compound is bulkier and more electron-rich than the methoxyphenoxy groups in VG/VS/SG. This may reduce solubility in polar solvents and alter cleavage kinetics under alkaline or oxidative conditions.
- Reactivity: In lignin models, β-O-4 bond cleavage rates depend on stereochemistry (erythro isomers react ~4× faster than threo) and substituent positioning.
Table 1: Comparative Properties of Diols with Ether Linkages
*Inferred from benzyl group’s hydrophobicity.
Hydroxy-Amide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a hydroxylated alkyl chain but replaces the ether with an amide. Key distinctions include:
- Functional Group Reactivity : The amide group in ’s compound enables N,O-bidentate coordination to metals, unlike the ether and diol moieties in the target compound. This makes the former more suitable for metal-catalyzed C–H functionalization .
- Stability : Amides are generally less prone to hydrolysis than ethers, suggesting divergent degradation pathways under acidic/basic conditions.
Benzoate Esters
ether groups. The target compound’s benzyl ether is less polar than esters, likely reducing solubility in aqueous media but enhancing compatibility with hydrophobic matrices.
Preparation Methods
Reaction Conditions and Parameters
-
Catalyst-free oxidation : Carried out at 5–50 bar pressure and 80–120°C, achieving 30–85% conversion of 2,3-dimethylbutenes with 70–80% selectivity toward 2,3-dimethylbutane-2,3-diol.
-
Residence time : Optimal at 10–70 minutes for continuous processes.
-
Phase separation : Post-reaction cooling to 50–55°C separates unreacted alkenes (organic phase) from the aqueous diol phase.
Example Protocol (Patent US4410743A):
-
Charge a stirred autoclave with 2,3-dimethylbutene (1.0 mol) and oxygen (5 bar).
-
Heat to 80°C with intermittent oxygen addition every 10 minutes.
-
After 15 minutes, cool to 15°C and isolate the diol via phase separation.
Yield : 35% conversion, 78% selectivity.
Sharpless Asymmetric Dihydroxylation
Chiral 1-(benzyloxy)-2-methylbutane-2,3-diol is accessible via Sharpless dihydroxylation of allyl benzyl ethers. Source details enantioselective syntheses:
Key Steps:
Example (ACS Omega, 2024):
-
Treat 3-methylbut-2-en-1-ol with (R)-Me-CBS catalyst and BH₃·Me₂S in toluene at −10°C.
-
Quench with MeOH, extract with CH₂Cl₂, and purify via silica chromatography.
-
Benzyl protection using 2-benzyloxy-1-methylpyridinium triflate in trifluorotoluene.
Yield : 88–91% with >95% enantiomeric excess.
Hydroxyl Protection/Deprotection Strategies
Selective protection of diols is critical for regioselective benzylation. Source highlights:
Benzylation Methods:
Case Study (J. Nat. Prod. 2024):
-
React 2-methylbutane-2,3-diol with benzyl bromide (1.2 eq) and NaH in DMF at 0°C.
-
Stir for 12 hours, quench with NH₄Cl, and purify via column chromatography.
Result : 91% isolated yield of this compound.
Enzymatic Kinetic Resolution
Biocatalytic methods offer sustainable routes. Source demonstrates lipase-mediated resolution:
Process:
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic 2-methylbutane-2,3-diol.
Outcome : 48% conversion with 99% ee for the (2R,3S)-enantiomer.
Comparative Analysis of Methods
| Method | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|
| Catalytic Oxidation | High | Low | $ |
| Sharpless Dihydroxy | Moderate | High (ee >95%) | $$$ |
| Enzymatic Resolution | Low | High (ee >99%) | $$ |
Catalytic oxidation is preferred for bulk synthesis, while Sharpless and enzymatic methods dominate chiral applications.
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
